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Compound Name: AG1557

Cat. No.: B7887027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AG1557 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR)

tyrosine kinase. As a member of the quinazoline class of compounds, it demonstrates potent

and ATP-competitive inhibition of EGFR, a key regulator of signaling pathways involved in cell

growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a

hallmark of various human cancers, making it a critical target for therapeutic intervention. This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and relevant experimental methodologies for AG1557, serving as a vital

resource for researchers in oncology and drug discovery.

Chemical Structure and Properties
AG1557, also known as Tyrphostin AG-1557, is chemically identified as N-(3-iodophenyl)-6,7-

dimethoxyquinazolin-4-amine. Its structure is characterized by a dimethoxy-substituted

quinazoline core linked to an iodophenyl group at the 4-amino position.
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Identifier Value

IUPAC Name
N-(3-iodophenyl)-6,7-
dimethoxyquinazolin-4-amine

Synonyms Tyrphostin AG-1557

CAS Number 189290-58-2

Molecular Formula C₁₆H₁₄IN₃O₂

Molecular Weight 407.21 g/mol

SMILES
COC1=CC2=C(NC3=CC(I)=CC=C3)N=CN=C2

C=C1OC

| InChI Key | FGCLAQLIXMAIHT-UHFFFAOYSA-N |

Physicochemical Properties

Property Value Source

Appearance Solid Powder [1]

Purity ≥98% [1]

Solubility

DMF: 1 mg/mlDMSO: 1.5

mg/mlDMSO:PBS (pH 7.2)

(1:8): 0.1 mg/mlEthanol: 0.5

mg/ml

[2]

| Storage | -20°C |[2] |

Mechanism of Action
AG1557 functions as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3]

The EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α),

dimerizes and activates its intracellular tyrosine kinase domain. This leads to

autophosphorylation of specific tyrosine residues, creating docking sites for various signaling

proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and
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PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival,

and migration.

By competitively binding to the ATP-binding pocket of the EGFR kinase domain, AG1557
blocks the phosphorylation of tyrosine residues, thereby inhibiting the activation of the

downstream signaling pathways. This disruption of EGFR-mediated signaling can lead to cell

cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth

and survival.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of AG1557.

Quantitative Biological Data
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The primary reported quantitative measure of AG1557's potency is its pIC50 value against

EGFR tyrosine kinase.

Parameter Value Target Reference

pIC50 8.194
EGFR Tyrosine

Kinase

Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.194 corresponds to

an IC50 of approximately 6.4 nM.

Experimental Protocols
While specific experimental data for AG1557 from peer-reviewed primary literature is limited,

the following are detailed, representative protocols for assays commonly used to characterize

EGFR inhibitors.

In Vitro EGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified EGFR.

Objective: To determine the IC50 value of AG1557 against EGFR tyrosine kinase.

Materials:

Recombinant human EGFR kinase domain

Biotinylated peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

AG1557 stock solution (in DMSO)
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Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-

Allophycocyanin for HTRF assay)

384-well assay plates

Methodology:

Prepare serial dilutions of AG1557 in kinase assay buffer.

Add a fixed concentration of recombinant EGFR kinase to each well of the assay plate,

followed by the diluted AG1557 or DMSO (vehicle control).

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

compound binding.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC) and incubate to allow for

binding to the phosphorylated substrate.

Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

Calculate the percent inhibition for each concentration of AG1557 relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the AG1557 concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
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Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a

cellular context.

Objective: To determine the cellular potency of AG1557 in inhibiting ligand-induced EGFR

phosphorylation.

Materials:

A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells).

Cell culture medium (e.g., DMEM with 10% FBS).

Serum-free medium.

Recombinant human EGF.

AG1557 stock solution (in DMSO).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Antibodies for Western blot or ELISA: anti-phospho-EGFR (e.g., pY1068) and anti-total-

EGFR.

96-well cell culture plates.

Methodology:

Seed A431 cells into 96-well plates and allow them to adhere overnight.

Starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.

Treat the cells with various concentrations of AG1557 or DMSO for a specified time (e.g., 1-2

hours).

Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period

(e.g., 5-15 minutes) at 37°C.
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Aspirate the medium and lyse the cells directly in the wells with ice-cold lysis buffer.

Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a

suitable method such as:

Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and

probe with specific primary and secondary antibodies.

ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for

phospho-EGFR and total EGFR.

Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.

Calculate the percent inhibition of EGFR phosphorylation for each AG1557 concentration

relative to the EGF-stimulated DMSO control.

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Logical Relationship: Cell-Based Assay Principle
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Caption: Logical flow of a cell-based EGFR phosphorylation assay.

Conclusion
AG1557 is a well-characterized, potent inhibitor of EGFR tyrosine kinase. Its defined chemical

structure and mechanism of action make it a valuable tool for in vitro and cell-based studies

aimed at understanding the role of EGFR signaling in cancer and for the preclinical evaluation

of novel anti-cancer agents. The provided protocols offer a foundation for the experimental

characterization of AG1557 and similar molecules in a research setting. Further studies are

warranted to explore its in vivo efficacy and selectivity profile across the human kinome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7887027?utm_src=pdf-body-img
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7887027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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